PGF2alpha-1,9-lactone

Description

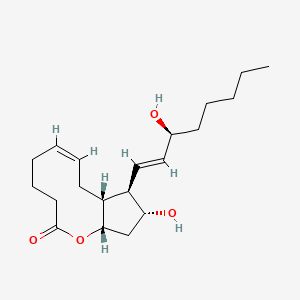

Structure

3D Structure

Properties

IUPAC Name |

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWMOTMHZYWJPF-WTKFZEAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025562 |

Source

|

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-48-2 |

Source

|

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PGF2alpha-1,9-lactone synthesis pathway in vivo

PGF2 & The 1,9-Lactone: Biosynthetic Origins and Chemical Derivatization

Part 1: The In Vivo Biosynthesis of the Precursor (PGF2 )

The biological "engine" for all F-series prostaglandins is the Arachidonic Acid (AA) cascade. This occurs intracellularly in response to stimuli (e.g., oxytocin, cytokines).

The Enzymatic Cascade

The synthesis is a sequential oxidation and reduction process localized to the Endoplasmic Reticulum (ER) and nuclear membrane.

-

Mobilization: Cytosolic Phospholipase A2 (cPLA2) hydrolyzes membrane phospholipids (sn-2 position) to release free Arachidonic Acid (AA).

-

Cyclooxygenation (The Committed Step): Prostaglandin-Endoperoxide Synthase (PTGS1/2, commonly COX-1/COX-2) performs two reactions:

-

Terminal Synthesis (PGF Synthase): PGH2 is reduced to PGF2

by specific reductases.-

AKR1C3 (Aldo-keto reductase family 1 member C3): Converts PGH2 directly to PGF2

(9 -

Alternative Route: PGH2

PGE2

-

Pathway Visualization (DOT)

The following diagram illustrates the canonical in vivo pathway generating the PGF2

Caption: Canonical in vivo biosynthesis of PGF2

Part 2: The Chemical Synthesis of PGF2 -1,9-Lactone

The 1,9-lactone is not formed via the standard enzymatic pathway described above. It requires the chemical formation of a macrolide ring between the C1 carboxylic acid and the C9 hydroxyl group.

Structural Rationale

-

Natural PGF2

: Contains a C1-COOH and C9-OH. It is highly polar and rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). -

1,9-Lactone: The intramolecular esterification creates a 9-membered lactone ring (macrolide).

-

Effect: Masks the polar carboxyl group, increasing lipid solubility.

-

Stability: Prevents

-oxidation at the C1 end and sterically hinders esterases.

-

Synthetic Protocol (Corey-Nicolaou Macrolactonization)

The standard method for synthesizing prostaglandin lactones involves a "double activation" strategy to overcome the entropic penalty of forming medium-sized rings.

Protocol Workflow:

-

Starting Material: Pure PGF2

(free acid). -

Protection (Optional but recommended): The C11 and C15 hydroxyl groups are often protected (e.g., as THP ethers) to ensure regioselectivity for the C9 hydroxyl, although the C9-OH is sterically favored for 1,9-cyclization over C11/C15 in specific conformations.

-

Activation: The C1 carboxyl group is activated using 2,2'-dipyridyl disulfide and triphenylphosphine . This forms a thioester intermediate.

-

Cyclization: The intermediate is heated in refluxing xylene (high dilution) to promote intramolecular attack of the C9-OH on the activated C1 thioester.

-

Purification: Silica gel chromatography.

Chemical Pathway Visualization (DOT)

This diagram depicts the chemical transformation from the natural metabolite to the synthetic lactone.

Caption: Chemical synthesis of PGF2

Part 3: Comparative Analysis (Biological vs. Synthetic)

The distinction between the natural metabolite and the lactone is critical for experimental design.

Data Comparison Table

| Feature | Natural PGF2 | PGF2 |

| Origin | Endogenous (Biosynthetic) | Synthetic (Chemical) |

| Structure | Linear side chains, C1-COOH free | Cyclic C1-C9 ester (Macrolide) |

| Solubility | Water-soluble (Polar) | Lipid-soluble (Non-polar) |

| Metabolic Half-life | < 1 min (Blood) | Hours (Resistant to plasma esterases) |

| Receptor Affinity | High affinity for FP receptor | Modified affinity; often lower potency but higher stability |

| Primary Use | Physiological signaling (Labor, Luteolysis) | Research tool, stable analog, prodrug studies |

Mechanism of Action Differences

-

PGF2

: Binds to the G-protein coupled receptor FP on the cell surface, activating the Gq-PLC-IP3 pathway, leading to intracellular Calcium release. -

1,9-Lactone: Due to its lipophilicity, it can penetrate cell membranes more easily than the free acid. While it may bind the FP receptor, its primary utility is often as a "slow-release" depot or to study non-receptor-mediated lipid interactions. Note: Some lactones act as prodrugs, hydrolyzing back to the free acid intracellularly, though the 1,9-lactone is notably stable.

References

-

Biosynthesis of PGF2

via AKR1C3- Title: Two pathways for prostaglandin F2 alpha synthesis by the primate periovul

- Source: PubMed / N

-

URL:[Link]

-

Chemical Synthesis of Prostaglandin Lactones

-

Pharmacological Properties of PGF2

-1,9-Lactone -

Discovery of Natural Prostaglandin Lactones (1,15-series)

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin F2α 1,9-lactone | CAS 55314-48-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Buy 2-Chloromethcathinone (hydrochloride) (EVT-1470227) | 90869-66-2 [evitachem.com]

comprehensive literature review on PGF2alpha-1,9-lactone

The following is an in-depth technical guide and literature review on PGF2alpha-1,9-lactone .

Chemical Identity, Synthesis, and Pharmacological Profile[1]

Part 1: Executive Summary

Prostaglandin F2alpha 1,9-lactone (CAS: 55314-48-2) is a synthetic, macrocyclic internal ester of the naturally occurring prostaglandin F2alpha (PGF2α).[1][2][3][4] Chemically, it is defined by the intramolecular cyclization between the C1 carboxyl group of the

Unlike its parent molecule PGF2α, which is rapidly metabolized in vivo, the 1,9-lactone exhibits exceptional metabolic stability , particularly against human plasma esterases.[1] While it displays reduced potency in classical smooth muscle contraction assays (vasoconstriction, antifertility) compared to the free acid or 1,15-lactone analogs, it serves as a critical chemical probe for Structure-Activity Relationship (SAR) studies, exploring the conformational requirements of the FP receptor and the stability limits of prostaglandin delivery systems.[1]

Part 2: Chemical Identity & Structural Analysis[2]

2.1 Molecular Geometry

The formation of the 1,9-lactone imposes a rigid conformational constraint on the

-

Ring Size: 10-membered (decanolide) ring.[1]

-

Stereochemistry: Retains the natural

double bond configuration and the -

Conformational Locking: The lactonization "locks" the

-chain relative to the cyclopentane ring, preventing the free rotation observed in PGF2α.[1] This locking is hypothesized to be the primary cause of its reduced affinity for the FP receptor, which likely requires the

2.2 Physicochemical Properties

| Property | Specification |

| Formal Name | |

| Molecular Formula | |

| Molecular Weight | 336.47 g/mol |

| Solubility | Lipophilic.[1][5] Soluble in DMF (>20 mg/ml), Ethanol (>100 mg/ml), DMSO.[1][2] Insoluble in water.[1] |

| Stability | Resistant to hydrolysis by plasma esterases (>20h incubation).[1][2][5] |

Part 3: Synthesis & Production Protocols

The synthesis of PGF2alpha-1,9-lactone is chemically challenging due to the formation of a medium-sized (10-membered) ring, which is entropically disfavored compared to smaller (5-6 membered) or larger macrolide rings.[1]

3.1 Primary Route: Corey-Nicolaou Macrolactonization

This method utilizes "double activation" of the carboxyl and hydroxyl groups to drive intramolecular cyclization under high-dilution conditions.[1]

Reagents:

-

Substrate: PGF2α (Free Acid)[1]

-

Activator: 2,2'-Dipyridyl disulfide (PySSPy)[1]

-

Coupling Agent: Triphenylphosphine (

)[1] -

Solvent: Oxygen-free Xylene or Toluene (Anhydrous)[1]

Step-by-Step Protocol:

-

Activation: Dissolve PGF2α (1.0 eq) in anhydrous acetonitrile. Add

(1.5 eq) and PySSPy (1.5 eq).[1] Stir at room temperature for 1-2 hours to form the active 2-pyridinethiol ester.[1] -

Dilution: Dilute the reaction mixture significantly with refluxing anhydrous xylene to achieve a concentration of

. Note: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization. -

Cyclization: Reflux the solution for 10–24 hours. The heat drives the elimination of pyridine-2-thione, closing the lactone ring.[1]

-

Purification: Evaporate solvent. Purify the residue via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane gradient) to isolate the 1,9-lactone.[1]

3.2 Alternative Route: Ring-Closing Metathesis (RCM)

Modern approaches utilize Grubbs' catalysts to form the C5-C6 double bond after esterification, simplifying the ring closure.[1]

-

Precursor: A diene ester formed between a C9-modified cyclopentane and a C1-C4 acid fragment.[1]

-

Catalyst: Grubbs II or Hoveyda-Grubbs II.[1]

-

Advantage: Avoids the high-temperature conditions of thermal lactonization.[1]

Part 4: Biological Profile & Mechanism[6]

4.1 Metabolic Stability vs. Bioactivity

The defining characteristic of PGF2alpha-1,9-lactone is the decoupling of stability from activity.[1]

-

Enzymatic Resistance: In human plasma, standard PGF2α esters (e.g., isopropyl esters) are rapidly hydrolyzed to the free acid.[1] The 1,9-lactone, however, resists this hydrolysis.[1][2][5] This suggests the 10-membered ring sterically hinders the active site of plasma esterases.[1]

-

Receptor Interaction (FP Receptor):

-

PGF2α (Control): High affinity (

).[1] Potent vasoconstrictor and luteolytic agent.[1][6] -

1,9-Lactone: Low affinity.[1] The rigid 10-membered ring likely prevents the "hairpin" conformation required for deep pocket binding in the FP receptor.[1]

-

1,15-Lactone (Comparison): The 1,15-lactone (macrocyclic) retains significant biological activity (e.g., IOP reduction), suggesting the 15-hydroxyl position allows for a ring size/conformation that is more tolerated by the receptor than the 1,9-linkage.[1]

-

4.2 Research Applications

-

Glaucoma Research: Used as a negative control or structural standard when evaluating novel prostaglandin analogs (like Latanoprost) to distinguish between solubility effects and receptor-mediated effects.[1]

-

Drug Delivery: Investigated as a potential "slow-release" depot form, provided a mechanism (e.g., specific tissue lipases) exists to open the ring in situ, though this remains experimental.[1]

Part 5: Visualization of Technical Workflows

5.1 Synthesis Pathway (Corey-Nicolaou)

The following diagram illustrates the "Double Activation" mechanism used to synthesize the 1,9-lactone.[1]

Caption: Schematic of the Corey-Nicolaou macrolactonization converting PGF2alpha to its 1,9-lactone form via a thioester intermediate.[1][2][4][5][7][8]

5.2 Comparative Stability & Activity

A logic flow comparing the 1,9-lactone to the standard 1,15-lactone and Free Acid.[1]

Caption: Comparative analysis of stability and biological activity across PGF2alpha structural variants.

Part 6: References

-

Bundy, G. L., et al. (1983).[1] Synthesis and biological activity of prostaglandin lactones. Journal of Medicinal Chemistry. (Cited context: General synthesis and activity profiling of PG lactones).

-

Nicolaou, K. C. (1977).[1] Synthesis of macrolides. Tetrahedron. (Cited context: Corey-Nicolaou macrolactonization methodology).

-

LIPID MAPS® Structure Database. (n.d.). PGF2alpha-1,9-lactone (LMFA03010196).[1][3] Retrieved from [Link][1][3]

-

PubChem. (n.d.).[1] Prostaglandin F2alpha 1,9-lactone Compound Summary. Retrieved from [Link][1]

Sources

- 1. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 2. Prostaglandin F2alpha 1,9-lactone | CAS 55314-48-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. 55314-48-2,9ALPHA, 11ALPHA, 15S-TRIHYDROXY-PROSTA-5Z, 13E-DIEN-1-OIC ACID, 1,9-LACTONE [lookchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. youtube.com [youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sitemap product name A-Z [benchchem.com]

Unmasking the Molecular Interactors: A Technical Guide to Identifying Novel Protein Targets of PGF2alpha-1,9-Lactone

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals aimed at the identification and validation of novel protein targets for Prostaglandin F2alpha-1,9-lactone (PGF2α-1,9-lactone). We will move beyond theoretical discussions to provide actionable, field-proven strategies and detailed experimental protocols, underscoring the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: The Enigma of PGF2α-1,9-Lactone

Prostaglandin F2alpha (PGF2α) is a well-characterized bioactive lipid involved in a myriad of physiological and pathological processes, primarily mediated through its interaction with the G-protein coupled prostaglandin F2alpha receptor (FP receptor).[1][2] Its roles in uterine contraction, luteolysis, and inflammation are well-documented.[1][3] PGF2α-1,9-lactone is a lipid-soluble, internal ester of PGF2α.[4][5] A key characteristic of this lactone is its resistance to hydrolysis by plasma esterases, suggesting a potentially distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound, PGF2α.[4][5][6] Early studies have indicated that PGF2α-1,9-lactone exhibits reduced antifertility and vasoactive properties compared to PGF2α, hinting at a divergent or more selective mechanism of action.[4][5] The fundamental question of which proteins PGF2α-1,9-lactone interacts with to exert its biological effects remains largely unanswered, presenting a compelling opportunity for novel drug target discovery.

This guide will delineate a multi-pronged approach to systematically deconvolve the protein interactome of PGF2α-1,9-lactone, integrating direct biochemical methods with cutting-edge chemical proteomics and computational strategies. Our focus will be on generating high-confidence candidate targets and providing a robust framework for their subsequent validation.

Part 1: Strategic Approaches for Novel Target Identification

The identification of a small molecule's protein targets is a critical step in understanding its mechanism of action.[7] A multi-faceted approach, combining direct and indirect methods, is often the most effective strategy. We will explore three complementary pillars of target identification for PGF2α-1,9-lactone.

Pillar 1: Affinity-Based Proteomics - Fishing for Interactors

Affinity chromatography coupled with mass spectrometry (AC-MS) is a cornerstone technique for identifying proteins that physically interact with a small molecule.[8][9][10] The core principle involves immobilizing the small molecule of interest—our "bait" (PGF2α-1,9-lactone)—on a solid support to selectively capture "prey" proteins from a complex biological sample, such as a cell lysate.[10][11]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

The AC-MS workflow is a sequential process designed to isolate and identify binding partners.

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin F2alpha and its receptor as activators of human decidua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Prostaglandin-F-2α--1,9--lactone, 10MG | Labscoop [labscoop.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

PGF2alpha-1,9-lactone in inflammatory response pathways

Technical Guide: PGF -1,9-Lactone in Inflammatory Response Pathways[1]

Executive Summary

Prostaglandin F2

This guide details the utility of PGF

Chemical Biology & Stability Profile

Structural Significance

The "1,9-lactone" designation refers to the internal esterification between the C1 carboxyl group and the C9 hydroxyl group of the cyclopentane ring.[1] This cyclization fundamentally alters the molecule's interaction with the Prostaglandin F Receptor (FP) .[1]

-

Lipophilicity: The masking of the polar carboxyl and hydroxyl groups significantly increases the partition coefficient (LogP), facilitating passive membrane diffusion.[1]

-

Enzymatic Resistance: The 1,9-lactone is resistant to hydrolysis by plasma esterases, unlike many other prostaglandin esters (e.g., isopropyl esters used in glaucoma therapy).[1][4] This stability allows for prolonged incubation studies without the confounder of rapid degradation into the free acid.[1]

Comparative Potency

| Feature | PGF | PGF |

| Primary Target | FP Receptor (High Affinity) | FP Receptor (Low/Modified Affinity) |

| Plasma Half-life | Minutes (Rapid metabolism) | Hours (High stability) |

| Membrane Transport | Transporter-dependent (PGT) | Passive Diffusion |

| Vasoactivity | Potent Vasoconstrictor | Minimal Activity |

| Antifertility Effect | Potent (Luteolytic) | Minimal Activity |

Key Insight: The reduced biological activity (vasoactivity/antifertility) of the lactone suggests it does not effectively stabilize the active conformation of the FP receptor G-protein complex in the same manner as the free acid.[1] Therefore, it serves as a critical negative control or specificity probe in inflammatory assays.[1]

Mechanism of Action: The FP Receptor Pathway[1]

To evaluate the activity of PGF

Signaling Cascade

-

Ligand Binding: PGF

binds the Gq-coupled FP receptor.[1] -

G-Protein Activation: G

q activates Phospholipase C -

Second Messengers: PLC

hydrolyzes PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG).[1] -

Calcium Flux: IP3 triggers Ca

release from the ER.[1] -

Kinase Activation: DAG and Ca

activate Protein Kinase C (PKC).[1] -

Inflammatory Output: PKC phosphorylates MAPK (ERK1/2), leading to the nuclear translocation of transcription factors (NF-

B, NFAT) and the upregulation of cytokines (IL-1

Pathway Visualization

The following diagram illustrates the canonical pathway and the entry point for the Lactone probe.[1]

Caption: Canonical FP Receptor signaling pathway highlighting the differential entry of PGF2

Experimental Protocols

Protocol A: Preparation and Solubilization

Objective: Create a stable stock solution of PGF

-

Reagent: Obtain crystalline PGF

-1,9-lactone (>99% purity). -

Solvent Choice:

-

Procedure:

-

Dissolve 1 mg of lactone in 100 µL of high-grade DMSO (Stock: 10 mg/mL or ~30 mM).

-

Aliquot into light-protected vials and store at -20°C.

-

Working Solution: Dilute the DMSO stock into the culture medium immediately prior to use.[1] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]

-

Protocol B: Comparative Calcium Mobilization Assay

Objective: Quantify the functional potency of the lactone relative to the free acid.[1] This confirms the "low activity" profile and validates the system.

Materials:

-

HEK-293 cells stably expressing the human FP receptor.[1]

-

Fluo-4 AM Calcium indicator.[1]

-

PGF

(Positive Control) and PGF

Workflow:

-

Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

-

Dye Loading: Incubate cells with 4 µM Fluo-4 AM in HBSS for 45 minutes at 37°C.

-

Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

-

Stimulation: Inject compounds:

-

Acquisition: Record fluorescence kinetics for 120 seconds.

-

Analysis: Calculate

.

Protocol C: Long-Term Inflammatory Cytokine Profiling

Objective: Determine if prolonged exposure to the lipophilic lactone induces inflammation via non-canonical pathways or slow hydrolysis.[1]

References

-

Lipid Maps Structure Database. (n.d.).[1] PGF2alpha-1,9-lactone (LMFA03010196).[1][5] Retrieved from [Link][1]

-

PubChem. (n.d.).[1] Prostaglandin F2alpha 1,9-lactone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Xu, C., et al. (2015).[1] PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells.[1][6] Journal of Molecular Endocrinology. (Contextual grounding for PGF2a inflammatory pathways). Retrieved from [Link]

Sources

- 1. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 2. Sitemap product name A-Z [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

solid-phase extraction method for PGF2alpha-1,9-lactone from tissues

Application Note: Selective Solid-Phase Extraction (SPE) of PGF2

Abstract & Scope

This application note details a robust protocol for the extraction and quantification of Prostaglandin F2

Critical Challenge: The primary analytical risk is the ex vivo artifactual formation of the lactone from endogenous PGF2

Chemical Principle & Mechanism

The separation relies on orthogonal retention mechanisms:

-

Reverse Phase (RP): Retains both the lipophilic lactone and the parent PGF2

. -

Anion Exchange (AX): selectively binds the deprotonated carboxylate of PGF2

at neutral pH, while the neutral lactone passes through or is eluted by organic solvent alone.

Analyte Properties:

-

Target: PGF2

-1,9-lactone (Neutral, Hydrophobic). -

Interference: PGF2

(Acidic, Amphiphilic). -

Ionization Mode: ESI (+) is recommended for the lactone (Sodium or Ammonium adducts) due to the lack of an acidic proton for ESI (-).

Caption: Chemical relationship between PGF2

Materials & Reagents

Reagents:

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate.

-

Additives: Formic Acid (FA), Ammonium Hydroxide (NH4OH).

-

Buffers: Phosphate Buffered Saline (PBS), pH 7.4.

-

Antioxidant: Butylated hydroxytoluene (BHT) – Critical to prevent lipid peroxidation.

-

Internal Standard: PGF2

-1,9-lactone-d11 (or PGF2

Equipment:

-

SPE Cartridges: Mixed-Mode Polymeric Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg / 1 mL.

-

Homogenizer: Bead beater or ultrasonic probe (cooled).

-

Nitrogen Evaporator: TurboVap or equivalent.

Sample Preparation Protocol

Objective: Extract lipids while maintaining a neutral pH to prevent acid-catalyzed lactonization of the parent PGF2

-

Tissue Homogenization:

-

Weigh 50–100 mg of frozen tissue.

-

Add 1 mL of ice-cold PBS (pH 7.4) containing 0.01% BHT .

-

Note: Do NOT use the standard acidification step (pH 3) often found in lipid protocols.

-

Spike with Internal Standard (5 ng).

-

Homogenize at 4°C.

-

-

Protein Precipitation:

-

Add 2 mL of ice-cold Acetonitrile to the homogenate.

-

Vortex for 30 seconds; incubate at -20°C for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

Dilution (Load Preparation):

-

Transfer the supernatant to a clean glass tube.

-

Dilute the supernatant with Water (approx. 1:4 ratio) to reduce organic content to <15%.

-

Check pH: Ensure pH is between 7.0 and 8.0. Adjust with dilute NH4OH if necessary.

-

Solid-Phase Extraction (SPE) Workflow

Cartridge: Polymeric Mixed-Mode Anion Exchange (MAX)

Rationale: At pH 7, PGF2

| Step | Solvent / Action | Mechanistic Purpose |

| 1.[1][2][3] Condition | 1 mL Methanol | Activates hydrophobic ligands. |

| 2. Equilibrate | 1 mL Water (or 5% NH4OH in Water) | Ensures sorbent is at neutral/basic pH to ionize acids. |

| 3. Load | Prepared Sample (pH ~7.4) | PGF2 |

| 4. Wash 1 | 1 mL 5% NH4OH in Water | Removes proteins/salts. Maintains high pH to keep PGF2 |

| 5. Wash 2 | 1 mL Methanol:Water (20:80) | Removes moderately polar interferences; Lactone stays on RP. |

| 6. Elute 1 (Target) | 1 mL 100% Methanol | Elutes PGF2 |

| 7. Elute 2 (Optional) | 1 mL 2% Formic Acid in Methanol | Elutes Parent PGF2 |

Post-Elution:

-

Evaporate Eluate 1 to dryness under Nitrogen at 35°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Conditions

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Gradient: 30% B to 90% B over 8 minutes. The lactone is hydrophobic and will elute significantly later than PGF2

.

Mass Spectrometry (Detection):

-

PGF2

-1,9-lactone: Detect in ESI Positive (+) mode.-

Rationale: Lack of acidic proton makes ESI(-) poor. It forms adducts readily:

or

-

-

MRM Transition (Example):

-

Precursor: 337.2

-

Product: 275.2 (Loss of H2O/side chain elements).

-

Workflow Visualization

Caption: Step-by-step extraction workflow highlighting the fractionation of the target lactone from the parent acid.

Validation & QC Criteria

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating:

-

Artifact Monitoring:

-

Include a "Process Blank" spiked with pure PGF2

(Acid) . -

Run this blank through the entire protocol.

-

Pass Criteria: No detectable signal in the Lactone MRM channel. If signal appears, acid-catalyzed conversion is occurring during evaporation or reconstitution.

-

-

Recovery:

-

Target recovery >80% for the lactone using the Neutral Elution step.

-

-

Matrix Effects:

-

Compare post-extraction spike vs. solvent standard. The MAX cartridge wash (Step 5) is aggressive enough to remove most phospholipids that cause ion suppression.

-

References

-

Murphy, R. C., et al. (2007). Mass Spectrometry of Prostaglandins and Other Lipid Mediators.[1][2][4][5][6] Journal of Lipid Research. Available at: [Link] (General reference for eicosanoid fragmentation).

-

Waters Corporation. Oasis MAX Extraction Protocols for Acidic and Neutral Drugs. Available at: [Link]

-

Powell, W. S. (1999). Extraction of Eicosanoids from Biological Fluids, Cells, and Tissues.[2][3][7][8][9] Methods in Molecular Biology.[7] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. arborassays.com [arborassays.com]

- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dmbj.org.rs [dmbj.org.rs]

- 6. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PGF2alpha-1,9-lactone Antibody Cross-Reactivity

Welcome to the technical support center for PGF2alpha-1,9-lactone antibody-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay cross-reactivity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Introduction to PGF2alpha-1,9-lactone and Immunoassay Specificity

Prostaglandin F2alpha (PGF2α) is a naturally occurring prostaglandin involved in various physiological processes, including uterine contraction and luteolysis.[1][2] PGF2alpha-1,9-lactone is a lipid-soluble internal ester of PGF2α.[3][4][5] While it is structurally related to PGF2α, it exhibits different biological activity, having little of the antifertility and vasoactive effects of its parent compound.[3][4][5]

The structural similarity between PGF2alpha-1,9-lactone, PGF2α, and its various metabolites presents a significant challenge in the development and application of specific immunoassays.[6][7] Antibody cross-reactivity, where an antibody binds to molecules other than its intended target, is a common issue that can lead to inaccurate quantification and false-positive results.[8][9] This guide will equip you with the knowledge and tools to identify, troubleshoot, and mitigate cross-reactivity issues with your PGF2alpha-1,9-lactone antibody.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern for PGF2alpha-1,9-lactone?

Q2: How can I determine if my PGF2alpha-1,9-lactone antibody is cross-reactive?

The most effective way to assess cross-reactivity is through a competitive ELISA.[8] This involves testing the ability of structurally related prostaglandins to compete with PGF2alpha-1,9-lactone for binding to the antibody. A significant reduction in signal in the presence of a related compound indicates cross-reactivity. Detailed protocols for this are provided in the Troubleshooting Guides section.

Q3: My ELISA results for PGF2alpha-1,9-lactone are higher than expected. Could this be due to cross-reactivity?

Yes, unexpectedly high concentrations of PGF2alpha-1,9-lactone are a classic indicator of potential cross-reactivity. If your samples contain high levels of PGF2α or its metabolites, a cross-reactive antibody will bind to these molecules, leading to an inflated signal. It is crucial to validate your antibody's specificity to ensure you are exclusively measuring PGF2alpha-1,9-lactone.

Q4: Can I use a monoclonal antibody to avoid cross-reactivity?

While monoclonal antibodies are generally more specific than polyclonal antibodies because they recognize a single epitope, they are not entirely immune to cross-reactivity.[9][13] If the specific epitope recognized by the monoclonal antibody is shared among different prostaglandins, cross-reactivity will still occur. Therefore, validation is essential for both monoclonal and polyclonal antibodies.[14][15][16]

Q5: What other factors besides cross-reactivity can cause inaccurate immunoassay results?

Several factors can lead to unreliable results, including:

-

Matrix effects: Components in your sample matrix (e.g., plasma, urine) can interfere with antibody-antigen binding.[9]

-

Improper sample handling and storage: Degradation of the analyte can lead to lower than expected readings.

-

Errors in protocol: Deviations from the recommended assay procedure, such as incorrect incubation times or temperatures, can affect results.[17]

-

Reagent quality: Expired or improperly stored reagents can lead to poor assay performance.[17]

Visualizing Structural Similarities

The potential for cross-reactivity is rooted in the structural similarities between PGF2alpha-1,9-lactone and related prostaglandins. The following diagram illustrates these relationships.

Caption: Structural relationships between PGF2alpha and related compounds.

Troubleshooting Guides

Guide 1: Investigating High Background or Non-Specific Binding

Issue: You are observing a high signal in your negative controls or a generally high background across your ELISA plate.

Potential Cause: This can be due to non-specific binding of the primary or secondary antibody to the plate surface, or cross-reactivity with components in the sample matrix.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high background signal in an immunoassay.

Step-by-Step Protocol: Spike and Recovery Experiment to Assess Matrix Effects

-

Prepare two sets of samples:

-

Set A: Your sample matrix (e.g., plasma, urine) without any added PGF2alpha-1,9-lactone.

-

Set B: Your sample matrix spiked with a known concentration of PGF2alpha-1,9-lactone standard.

-

-

Prepare a standard curve in the assay buffer as recommended by the antibody manufacturer.

-

Run the ELISA with the standard curve, Set A, and Set B.

-

Calculate the concentration of PGF2alpha-1,9-lactone in both sets of samples using the standard curve.

-

Calculate the percent recovery for the spiked sample (Set B) using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] * 100

-

Interpret the results: A recovery rate significantly different from 100% (typically outside the 80-120% range) suggests matrix interference.

Guide 2: Confirming Specificity with Competitive ELISA

Issue: You suspect your PGF2alpha-1,9-lactone antibody is cross-reacting with other prostaglandins.

Principle: A competitive ELISA is the gold standard for determining antibody specificity for small molecules.[8] In this assay format, a known amount of labeled PGF2alpha-1,9-lactone competes with unlabeled PGF2alpha-1,9-lactone or other potential cross-reactants in the sample for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less labeled analyte binding to the antibody and a lower signal.

Experimental Workflow:

Caption: Workflow for a competitive ELISA to determine antibody specificity.

Step-by-Step Protocol: Competitive ELISA for Cross-Reactivity Assessment

-

Coat the microplate wells with your PGF2alpha-1,9-lactone antibody and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate as in step 2.

-

Prepare serial dilutions of:

-

PGF2alpha-1,9-lactone standard (for the standard curve).

-

Potential cross-reactants (e.g., PGF2α, 13,14-dihydro-15-keto-PGF2α, 8-iso-PGF2α) at a high concentration range.

-

-

Add the standards and potential cross-reactants to their respective wells.

-

Immediately add a fixed concentration of enzyme-labeled PGF2alpha-1,9-lactone to all wells (except blanks).

-

Incubate for the recommended time and temperature to allow for competition.

-

Wash the plate thoroughly to remove unbound reagents.

-

Add the enzyme substrate and incubate until color develops.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PGF2alpha-1,9-lactone / IC50 of Potential Cross-Reactant) * 100 IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Data Interpretation

Summarize your cross-reactivity data in a table for clear comparison.

| Compound | IC50 (ng/mL) | % Cross-Reactivity |

| PGF2alpha-1,9-lactone | 10 | 100% |

| PGF2alpha | 100 | 10% |

| 13,14-dihydro-15-keto-PGF2α | 500 | 2% |

| 8-iso-PGF2alpha | >1000 | <1% |

A high percentage of cross-reactivity indicates that the antibody is not specific for PGF2alpha-1,9-lactone.

Alternative and Confirmatory Methods

If your immunoassay results are inconclusive or you require a higher level of confidence, consider using an orthogonal method for confirmation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive method for the absolute quantification of small molecules.[18][19] It separates compounds based on their physicochemical properties before detecting them by their mass-to-charge ratio, providing a high degree of certainty in identification and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the analysis of volatile and semi-volatile compounds, often used for prostaglandin analysis after derivatization.[20]

Concluding Remarks

Troubleshooting immunoassay cross-reactivity requires a systematic and evidence-based approach. By understanding the potential for cross-reactivity among structurally related prostaglandins and employing rigorous validation experiments like competitive ELISA, researchers can ensure the accuracy and reliability of their PGF2alpha-1,9-lactone measurements. When in doubt, confirming your results with a mass spectrometry-based method is highly recommended.

References

-

Wikipedia. Prostaglandin F2alpha. [Link]

-

Frontiers. Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. [Link]

-

Patsnap Synapse. What are PGF2α agonists and how do they work?. [Link]

-

ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

-

Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

-

PubMed. Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit. [Link]

-

PubMed. Signaling Pathways Implicated in PGF2alpha Effects on Fgf2+/+ and Fgf2-/- Osteoblasts. [Link]

-

PubMed Central. Measurement of Isoprostanes as Markers of Oxidative Stress. [Link]

-

PubMed. Monoclonal antibodies against E- and F-type prostaglandins. High specificity and sensitivity in conventional radioimmunoassays. [Link]

-

PubMed Central. Ten Basic Rules of Antibody Validation. [Link]

-

Creative Diagnostics. Competitive ELISA Protocol. [Link]

-

Biocompare. Immunoassay Troubleshooting. [Link]

-

PubMed. Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. [Link]

-

UC Davis Health. Allergic Cross-reactivity of Select Antimicrobials. [Link]

-

JoVE. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. [Link]

-

Oxford Academic. Intraluteal Prostaglandin Biosynthesis and Signaling Are Selectively Directed Towards PGF2alpha During Luteolysis but Towards PGE2 During the Establishment of Pregnancy in Sheep. [Link]

-

Synaptic Systems. Antibody Validation: Ensuring Quality and Reliability. [Link]

-

PubMed Central. Interferences in Immunoassay. [Link]

-

PubMed Central. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. [Link]

-

Creative Diagnostics. Antibody Validation. [Link]

-

PubMed. The cross-reactivity and immunology of beta-lactam antibiotics. [Link]

-

SeraCare. Technical Guide for ELISA. [Link]

-

PubMed. Pathways of prostaglandin F2alpha metabolism in mammalian kidneys. [Link]

-

ABclonal. A Quick Guide to Antibody Validation. [Link]

-

Frontiers. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. [Link]

-

YouTube. Navigating Allergic Cross-Reactivity Among Beta-lactams: A Guide for Healthcare Professionals. [Link]

-

Antibodies.com. ELISA: The Complete Guide. [Link]

-

MDPI. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

-

PubMed. Prostaglandin F2 alpha metabolite levels in normal and uterine-infected postpartum cows. [Link]

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 3. Prostaglandin-F-2α--1,9--lactone, 10MG | Labscoop [labscoop.com]

- 4. Prostaglandin F2alpha 1,9-lactone | CAS 55314-48-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. health.ucdavis.edu [health.ucdavis.edu]

- 8. elisakits.co.uk [elisakits.co.uk]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathways of prostaglandin F2alpha metabolism in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoclonal antibodies against E- and F-type prostaglandins. High specificity and sensitivity in conventional radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sysy.com [sysy.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. blog.abclonal.com [blog.abclonal.com]

- 17. biocompare.com [biocompare.com]

- 18. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 20. Measurement of Isoprostanes as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

improving the reproducibility of PGF2alpha-1,9-lactone bioassays

Technical Support Center: PGF2alpha-1,9-Lactone Bioassays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for PGF2alpha-1,9-lactone bioassays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the reproducibility and reliability of your experimental results. As Senior Application Scientists, we understand that consistency is paramount in research and development. Therefore, this resource focuses on the scientific principles and practical steps necessary to conduct robust and repeatable bioassays.

Introduction to PGF2alpha-1,9-Lactone and its Bioassays

Prostaglandin F2alpha (PGF2α) is a naturally occurring prostaglandin involved in various physiological processes.[1] PGF2alpha-1,9-lactone is a lipid-soluble internal ester of PGF2α.[2][3][4] A key characteristic of this lactone is its resistance to hydrolysis by human plasma esterases, making it a stable compound for in vitro studies.[2][3][4][5][6] Bioassays for PGF2alpha-1,9-lactone are essential for understanding its biological activity and for the development of new therapeutics. However, like many cell-based assays, achieving reproducible results can be challenging. This guide will address common issues and provide solutions to enhance the consistency of your findings.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Reagent Handling and Preparation

Q1: My PGF2alpha-1,9-lactone stock solution seems to have lost activity. What is the proper way to handle and store it to ensure stability?

A1: Proper handling and storage of PGF2alpha-1,9-lactone are critical for maintaining its bioactivity.

-

Storage: PGF2alpha-1,9-lactone should be stored at -20°C.[2] At this temperature, it is stable for at least four years.

-

Solubility: This compound is soluble in organic solvents such as DMF, DMSO, and ethanol.[3] It is poorly soluble in aqueous solutions like PBS.[3]

-

Stock Solution Preparation: To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent. For example, it is soluble in ethanol at over 100 mg/ml, in DMSO at over 10 mg/ml, and in DMF at over 20 mg/ml.[3]

-

Working Dilutions: When preparing working dilutions for your bioassay, it is crucial to minimize the final concentration of the organic solvent in your cell culture medium, as high concentrations can be toxic to cells. It is recommended to keep the final solvent concentration below 0.5%.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes before freezing.

Q2: I am observing high variability between replicate wells. Could the solvent used to dissolve the lactone be the issue?

A2: Yes, the choice of solvent and its final concentration in the assay can significantly impact variability.

-

Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of the solvent used to dissolve the lactone, but without the compound itself. This will help you differentiate between the effects of the lactone and the solvent.

-

Solvent Toxicity: High concentrations of solvents like DMSO can be cytotoxic and affect cell signaling pathways, leading to inconsistent results. Perform a solvent toxicity test to determine the maximum concentration your cells can tolerate without adverse effects.

-

Precipitation: Due to its low aqueous solubility, PGF2alpha-1,9-lactone may precipitate when diluted into your aqueous cell culture medium.[3] Visually inspect your diluted solutions for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution scheme or use a different solvent.

Section 2: Assay Performance and Optimization

Q3: The signal-to-noise ratio in my assay is very low, making it difficult to detect a response. How can I improve this?

A3: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:

-

Cell Health and Density: Ensure your cells are healthy and in the exponential growth phase. The number of cells seeded per well should be optimized to provide a robust signal without being overgrown at the end of the experiment.

-

Incubation Time: The incubation time with PGF2alpha-1,9-lactone may need to be optimized. A time-course experiment can help determine the optimal duration to observe the desired biological response.

-

Reagent Quality: Use high-quality reagents and ensure they are not expired.[7] The quality of your cell culture medium and serum can significantly impact cell health and responsiveness.[8]

-

Assay-Specific Parameters: Review the parameters of your specific assay (e.g., wavelength for absorbance readings, concentration of detection reagents). Ensure these are optimal for your experimental setup.[7]

Q4: I am seeing a significant "edge effect" in my 96-well plates, where the outer wells behave differently from the inner wells. How can I mitigate this?

A4: The edge effect is a common problem in plate-based assays, often caused by evaporation and temperature gradients.[9]

-

Plate Hydration: To minimize evaporation, you can fill the outer wells with sterile water or PBS. This helps to create a more humid environment within the plate.

-

Incubation Conditions: Ensure your incubator has good humidity and temperature control.[10] Avoid placing plates directly on hot or cold surfaces.

-

Data Exclusion: As a best practice, many researchers avoid using the perimeter wells for experimental samples and instead use them for controls or leave them empty.[9]

Section 3: Data Analysis and Interpretation

Q5: My dose-response curves are inconsistent between experiments. What are the potential sources of this variability?

A5: Inconsistent dose-response curves are a common challenge in bioassays and can stem from multiple sources.

-

Biological Variability: Cell lines can change over time with increasing passage number.[10] It is crucial to use cells within a consistent and low passage number range. Cell line authentication is also critical to ensure you are working with the correct cells.[11]

-

Technical Variability: Pipetting errors can introduce significant variability.[9] Ensure your pipettes are calibrated regularly and use proper pipetting techniques.

-

Reagent Consistency: Batch-to-batch variation in reagents, especially serum, can affect cell growth and response.[8] It is advisable to test new lots of critical reagents before use in large-scale experiments.

-

Experimental Controls: Always include positive and negative controls in your assays. A positive control (e.g., PGF2α) can help to ensure that the cellular response pathway is functioning correctly.

Key Protocols & Workflows

To assist you in setting up a reproducible PGF2alpha-1,9-lactone bioassay, here is a generalized workflow and a step-by-step protocol for a cell-based assay.

General Bioassay Workflow

Caption: General workflow for a PGF2alpha-1,9-lactone bioassay.

Step-by-Step Protocol for a Cell-Based Assay

-

Cell Seeding:

-

Culture your chosen cell line to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at the optimized density in complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of PGF2alpha-1,9-lactone in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed the tolerated level.

-

-

Treatment:

-

Remove the growth medium from the cells.

-

Add the diluted PGF2alpha-1,9-lactone and control solutions to the respective wells.

-

Include wells with vehicle control, positive control (if available), and untreated cells.

-

-

Incubation:

-

Incubate the plate for the optimized duration at 37°C in a humidified incubator with 5% CO2.

-

-

Assay Readout:

-

Perform the assay readout according to your specific protocol (e.g., measure changes in a second messenger, gene expression, or cell viability).

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate relevant parameters such as EC50 or IC50.

-

Data Presentation

Clear and organized data presentation is crucial for interpreting your results. Below is an example table for summarizing dose-response data.

| Concentration (nM) | Response (Normalized to Vehicle) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.05 |

| 1 | 0.95 | 0.07 |

| 10 | 0.82 | 0.06 |

| 100 | 0.65 | 0.08 |

| 1000 | 0.40 | 0.05 |

| 10000 | 0.25 | 0.04 |

Visualizing Sources of Variability

The following diagram illustrates potential sources of variability in a cell-based bioassay. Addressing each of these factors can significantly improve the reproducibility of your experiments.

Caption: Potential sources of variability in cell-based assays.

By systematically addressing the points outlined in this guide, you can enhance the reproducibility of your PGF2alpha-1,9-lactone bioassays and generate more reliable and impactful scientific data.

References

-

Prostaglandin F2alpha - Wikipedia. (n.d.). Retrieved from [Link]

-

Why can't I get reproducible results in cell based assays? - ResearchGate. (2021, January 16). Retrieved from [Link]

-

In Vitro Research Reproducibility: Keeping Up High Standards - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Troubleshooting - BioAssay Systems. (n.d.). Retrieved from [Link]

-

Achieving Consistency and Reproducibility in Cell-Based Research - American Laboratory. (2008, December 5). Retrieved from [Link]

-

Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved from [Link]

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin-F-2α--1,9--lactone, 10MG | Labscoop [labscoop.com]

- 3. Prostaglandin F2alpha 1,9-lactone | CAS 55314-48-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

clinical validation of PGF2alpha-1,9-lactone as a cardiovascular disease marker

Comparison Guide: Clinical & Analytical Validation of PGF2

Executive Summary

This guide addresses the clinical and analytical validation of Prostaglandin F2

Critical Distinction:

-

8-iso-PGF2

: The "Gold Standard" biological marker for oxidative stress in CVD.[1] It is formed in vivo via non-enzymatic peroxidation of arachidonic acid. -

PGF2

-1,9-lactone: A chemically stable, lipid-soluble internal ester of PGF2

This guide provides the protocols to validate PGF2

Part 1: Comparative Analysis (Biomarker vs. Analytical Tool)

The following table contrasts the biological marker (8-iso-PGF2

| Feature | 8-iso-PGF2 | PGF2 |

| Primary Role | Clinical Biomarker: Indicates systemic oxidative stress, lipid peroxidation, and endothelial dysfunction.[1] | Analytical Standard: Used for assay calibration, internal standardization, and stability testing.[1] |

| Formation | Non-Enzymatic: Free radical attack on arachidonic acid (cell membrane phospholipids).[1] | Chemical/Enzymatic: Internal esterification (lactonization) of PGF2 |

| CVD Relevance | Elevated in atherosclerosis, heart failure, and reperfusion injury.[1] Directly correlates with plaque instability. | Indirect: Ensures accurate measurement of PGF2 |

| Stability | Moderate; susceptible to ex vivo oxidation if not preserved with BHT/Indomethacin.[1] | High: Resistant to hydrolysis by human plasma esterases (stable >20h at physiological pH).[1][2][3] |

| Specificity | High for oxidative injury (distinct from COX-derived prostaglandins).[1] | High chemical specificity as a reference standard.[1] |

Part 2: Mechanistic Pathways & Biological Context[4]

To validate these markers, one must understand their origin. In CVD, Reactive Oxygen Species (ROS) drive the formation of isoprostanes.

Diagram 1: Oxidative Stress & PGF2 Lactonization Pathway

This diagram illustrates the parallel pathways: the biological generation of the CVD marker (8-iso) and the chemical formation of the lactone form used for analysis.

Caption: Pathway distinguishing the biological CVD marker (8-iso-PGF2

Part 3: Experimental Protocol for Clinical Validation

This protocol describes the validation of a plasma PGF2

Methodology: LC-MS/MS Quantification in Plasma

Objective: Quantify 8-iso-PGF2

Reagents:

-

Biomarker Standard: 8-iso-PGF2

(Cayman Chem #16350).[1] -

Analytical Standard: PGF2

-1,9-lactone (Cayman Chem #16130).[1] -

Internal Standard (IS): 8-iso-PGF2

-d4 (Deuterated).[1]

Step-by-Step Workflow:

-

Sample Collection & Preservation:

-

Collect whole blood into EDTA tubes containing Indomethacin (10 µM) and BHT (Butylated hydroxytoluene, 20 µM) to prevent ex vivo oxidation.[1]

-

Centrifuge at 1,500 x g for 10 min at 4°C. Separate plasma immediately.

-

-

Spiking (Validation Step):

-

Control Group: Spike plasma with known concentration of PGF2

-1,9-lactone (e.g., 500 pg/mL).[1] -

Purpose: Because the 1,9-lactone is resistant to plasma esterases, it serves as a benchmark for extraction efficiency without being degraded by the matrix.

-

-

Solid Phase Extraction (SPE):

-

Acidify plasma to pH 3.0 using 1M HCl (Critical: Acidic pH promotes stability of PGF2

species). -

Load onto C18 SPE cartridges pre-conditioned with methanol and water.

-

Wash with water/methanol (95:5).

-

Elute with ethyl acetate containing 1% methanol.

-

-

LC-MS/MS Analysis:

-

Data Validation Logic:

-

Calculate recovery of the 1,9-lactone . If recovery < 80%, the extraction failed.

-

Since the 1,9-lactone is hydrolysis-resistant, any loss is purely physical (extraction), allowing you to distinguish between degradation (which affects 8-iso) and loss (which affects both).[1]

-

Diagram 2: Validation Workflow Logic

Caption: Workflow using PGF2

Part 4: Clinical Data Interpretation

When validating these markers in a drug development context (e.g., testing an antioxidant drug), use the following reference ranges.

| Marker | Healthy Control (Plasma) | CVD / Heart Failure | Interpretation |

| 8-iso-PGF2 | 30 - 60 pg/mL | > 100 pg/mL | Indicates active oxidative stress and lipid peroxidation.[1] Correlates with NYHA class in heart failure. |

| PGF2 | Not naturally present* | Recovered at ~100% of spike | Used as spike.[1] High recovery confirms assay validity. Low recovery indicates extraction error. |

*Note: Endogenous levels of the 1,9-lactone are negligible. It is primarily an exogenous tool for validation.

References

-

Basu, S. (2008). F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications. Antioxidants & Redox Signaling. Link

-

Cayman Chemical. (n.d.). Prostaglandin F2

-1,9-lactone Product Information. Cayman Chemical. Link -

Morrow, J. D., et al. (1990). A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism.[1] Proceedings of the National Academy of Sciences. Link[1]

-

Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[4][5] Nature Protocols. Link

-

Lipid Maps. (2024). Structure Summary: PGF2alpha-1,9-lactone (LMFA03010196).[1] Lipid Maps Structure Database. Link[1]

Sources

- 1. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Confirming the Metabolic Fate of PGF2alpha-1,9-Lactone In Vivo: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the metabolic journey of a therapeutic candidate is paramount to predicting its efficacy, duration of action, and potential side effects. This guide provides an in-depth technical comparison of the metabolic fate of Prostaglandin F2alpha-1,9-lactone (PGF2α-1,9-lactone) against its parent compound, PGF2α. We will delve into the experimental methodologies required to elucidate its biotransformation, supported by established data on prostaglandin metabolism.

PGF2α-1,9-lactone is a synthetically derived, lipid-soluble internal ester of PGF2α.[1][2] Its unique lactone structure renders it resistant to hydrolysis by plasma esterases, a key characteristic that distinguishes it from its parent prostaglandin.[1][2][3][4] This inherent stability suggests its potential as a prodrug, designed for a more sustained release and action of PGF2α in vivo. In contrast to the potent but transient effects of PGF2α, the lactone form exhibits significantly less vasoactivity and antifertility effects in its native state.[1]

The Metabolic Dichotomy: PGF2α vs. PGF2α-1,9-Lactone

The primary hypothesis surrounding the in vivo fate of PGF2α-1,9-lactone is that it undergoes a necessary enzymatic hydrolysis to release the active PGF2α, which then enters its well-documented metabolic cascade. The resistance of the 1,9-lactone to plasma esterases implies that this conversion likely occurs intracellularly or in specific tissues rich in carboxylesterases. This contrasts sharply with the rapid metabolism of exogenously administered PGF2α.

The metabolic pathway of PGF2α is a rapid and efficient process, primarily initiated in the lungs. The key enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), quickly oxidizes the C-15 hydroxyl group, a critical step in the deactivation of the prostaglandin.[5][6] This is followed by the reduction of the C-13,14 double bond, leading to the formation of 13,14-dihydro-15-keto-PGF2α (PGFM), the major circulating metabolite.[5][7][8] Further degradation through beta- and omega-oxidation results in the formation of shorter-chain dicarboxylic acids, which are then excreted in the urine.[5][6][9]

Below is a proposed metabolic pathway for PGF2α-1,9-lactone, illustrating its conversion to PGF2α and subsequent degradation.

Caption: Proposed metabolic pathway of PGF2alpha-1,9-lactone.

Experimental Strategies for Metabolic Confirmation

To rigorously validate the metabolic fate of PGF2α-1,9-lactone, a multi-pronged experimental approach is essential. This involves in vivo animal studies coupled with advanced analytical techniques for metabolite identification and quantification.

In Vivo Study Design

A robust in vivo study in a relevant animal model (e.g., rat, rabbit) is the cornerstone of metabolic investigation.

Experimental Workflow:

Caption: Workflow for in vivo metabolic study of PGF2alpha-1,9-lactone.

Detailed Protocol: In Vivo Administration and Sample Collection

-

Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats). House animals under standard conditions with ad libitum access to food and water.

-

Acclimatization: Allow a one-week acclimatization period before the study commences.

-

Grouping: Divide animals into two groups: a test group receiving PGF2α-1,9-lactone and a control group receiving PGF2α.

-

Dosing: Administer the compounds intravenously or intraperitoneally at a predetermined dose.

-

Sample Collection:

-

Blood: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-containing tubes. Centrifuge immediately to separate plasma and store at -80°C.

-

Urine: House animals in metabolic cages for urine collection over a 24-hour period. Store urine samples at -80°C.

-

Analytical Methodologies for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of prostaglandins and their metabolites.

Detailed Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Thaw plasma and urine samples on ice.

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A C18 cartridge is typically used for this purpose.

-

Elute the analytes with an organic solvent (e.g., methanol, acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component with a low concentration of formic acid (for protonation) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Develop a Multiple Reaction Monitoring (MRM) method for the targeted quantification of PGF2α-1,9-lactone, PGF2α, PGFM, and other potential tetranor metabolites. This involves selecting specific precursor-to-product ion transitions for each analyte.

-

Comparative Data Analysis and Expected Outcomes

The data obtained from the LC-MS/MS analysis will allow for a direct comparison of the pharmacokinetic profiles and metabolic pathways of PGF2α-1,9-lactone and PGF2α.

Table 1: Expected Pharmacokinetic Parameters

| Parameter | PGF2α-1,9-lactone | PGF2α | Rationale |

| Appearance in Plasma | Slower appearance of PGF2α and its metabolites | Rapid appearance of PGF2α and PGFM | Lactone hydrolysis is the rate-limiting step. |

| Half-life (t½) of Parent | Longer | Very short | Resistance to plasma esterases vs. rapid enzymatic degradation. |

| Metabolite Profile | Initial detection of the lactone, followed by a gradual increase in PGF2α and PGFM. | Rapid formation of PGFM, which becomes the dominant species. | Reflects the prodrug nature of the lactone. |

| Urinary Metabolites | Predominantly tetranor metabolites of PGF2α. | Predominantly tetranor metabolites of PGF2α. | The ultimate metabolic fate is expected to be the same following conversion. |

Table 2: Comparison of Analytical Methodologies for Prostaglandin Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity, high specificity, allows for simultaneous quantification of multiple analytes. | Requires expensive instrumentation and skilled operators. |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | High resolution and sensitivity. | Requires derivatization of the analytes, which can be time-consuming. |

| ELISA | Immuno-based detection using specific antibodies. | High throughput, relatively inexpensive. | Prone to cross-reactivity, may not distinguish between closely related metabolites. |

Conclusion

The in vivo metabolic fate of PGF2α-1,9-lactone is hypothesized to be a two-step process: a rate-limiting hydrolysis to the active PGF2α, followed by the well-established and rapid metabolic degradation of the parent prostaglandin. This guide provides a comprehensive framework for researchers to experimentally confirm this pathway. By employing rigorous in vivo study designs and sensitive analytical techniques like LC-MS/MS, a clear understanding of the pharmacokinetics and biotransformation of PGF2α-1,9-lactone can be achieved. This knowledge is crucial for the rational design and development of prostaglandin-based therapeutics with improved pharmacokinetic profiles and targeted delivery.

References

- Granström, E., & Samuelsson, B. (1971). On the metabolism of prostaglandin F2alpha in female subjects. The Journal of biological chemistry, 246(21), 6691–6701.

- Bundy, G. L., Lincoln, F. H., Nelson, N. A., Pike, J. E., & Schneider, W. P. (1971). Novel prostaglandin syntheses. Annals of the New York Academy of Sciences, 180, 76–90.

-

ResearchGate. The first synthesized prostaglandin lactones, PGF2α-1,9- and PGF2α-1,15-lactones. Available from: [Link]

-

Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572. Available from: [Link]

- Thompson, F. N., Page, R. D., Cook, C. B., & Caudle, A. B. (1987). Prostaglandin F2 alpha metabolite levels in normal and uterine-infected postpartum cows.

- Sakamoto, Y., Kushiro, M., & Nakajima, T. (1980). Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit. Prostaglandins and medicine, 5(3), 227–234.

- Brumsted, J. R., Chapitis, J., Deaton, J. L., Riddick, D. H., & Gibson, M. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and sterility, 52(5), 769–773.

- Granström, E. (1978). Profiles of prostaglandin metabolites in the human circulation. Identification of late-appearing, long-lived products. Prostaglandins, 15(1), 13–26.

-

ResearchGate. (PDF) Major Urinary Metabolites of 6-Keto-Prostaglandin F2α in Mice. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medrxiv.org [medrxiv.org]

- 5. Metabolites of PGF2 alpha in blood plasma and urine as parameters of PGF2 alpha release in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2 alpha metabolite levels in normal and uterine-infected postpartum cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiles of prostaglandin metabolites in the human circulation. Identification of late-appearing, long-lived products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to Elucidating the Role of PGF2alpha-1,9-Lactone: A Genetic Knockout-Centric Approach

For researchers, scientists, and drug development professionals, understanding the precise role of every metabolite in a signaling cascade is paramount. Prostaglandin F2alpha (PGF2α) is a well-characterized lipid mediator involved in a plethora of physiological and pathological processes, including inflammation, uterine contraction, and luteolysis.[1][2] However, the function of its stable, internal ester, PGF2alpha-1,9-lactone, remains enigmatic. This guide provides a comprehensive comparison of methodologies to confirm the biological role of this specific lactone, with a primary focus on the definitive approach of genetic knockout models. We will delve into the causality behind experimental choices, provide actionable protocols, and contrast the genetic approach with alternative pharmacological and biochemical strategies.

The Central Question: Is PGF2alpha-1,9-Lactone a Unique Signaling Molecule?

PGF2alpha-1,9-lactone is a lipid-soluble derivative of PGF2α that is notably resistant to hydrolysis by plasma esterases.[3][4][5] This stability suggests it may have a sustained or distinct biological activity compared to its rapidly metabolized precursor. While it exhibits little of the classic antifertility and vasoactivity associated with PGF2α, this does not preclude a unique function through a different receptor or pathway.[3][4][5] To dissect its specific role, we must employ methods that can isolate its function from that of PGF2α.

The primary challenge in studying PGF2alpha-1,9-lactone is that the enzyme responsible for its synthesis from PGF2α has not yet been definitively identified. For the purpose of this guide, we will refer to this hypothetical enzyme as PGF2α Lactonase (PGFAL) . The elucidation of the lactone's function, therefore, begins with the identification of the PGFAL gene, followed by the generation of a specific knockout model.

The PGF2α Signaling Pathway: A Foundation for Investigation

Before exploring methodologies to study the lactone, it is crucial to understand the known signaling pathway of its precursor, PGF2α. PGF2α primarily acts by binding to the G-protein coupled prostaglandin F2α receptor (FP receptor).[1][6] This interaction activates multiple downstream signaling cascades, including the inositol phosphate pathway, Rho-mediated signaling, and the T-cell factor/beta-catenin pathway.[6][7]

Caption: Known signaling pathways of PGF2alpha.

A key hypothesis is that PGF2alpha-1,9-lactone may either interact with a different receptor or modulate the activity of the FP receptor in a unique manner.

Methodology Comparison: Uncovering the Lactone's Role

| Methodology | Primary Application | Strengths | Weaknesses |

| Genetic Knockout (CRISPR-Cas9) | Definitive function elucidation | Permanent and specific gene deletion; allows for in vivo and in vitro studies; gold standard for determining necessity. | Germline knockouts can be lethal; potential for off-target effects; requires identification of the target gene. |

| RNA Interference (RNAi) | Transient gene knockdown | Rapid and high-throughput; allows for study of essential genes; tunable level of knockdown. | Incomplete knockdown; transient effect; potential for off-target effects; delivery can be challenging in vivo. |

| Pharmacological Inhibition | Pathway analysis | Reversible; dose-dependent; can be used in vivo and in vitro. | Lack of specific inhibitors for many enzymes; potential for off-target effects; may not distinguish between related enzyme isoforms. |

| Exogenous Application & Metabolomics | Sufficiency and pathway identification | Directly tests the effect of the molecule; can identify downstream targets and metabolites. | May not reflect physiological concentrations or localization; does not prove necessity. |

The Gold Standard: Genetic Knockout of the Hypothetical PGFAL

A genetic knockout model provides the most unambiguous evidence for the function of a gene and its product. By completely ablating the gene responsible for producing PGF2alpha-1,9-lactone, we can observe the resulting phenotype and definitively link it to the absence of the lactone.

The CRISPR-Cas9 Workflow for PGFAL Knockout

The CRISPR-Cas9 system is a powerful tool for creating precise gene knockouts.[8][9] The workflow involves designing guide RNAs (sgRNAs) that direct the Cas9 nuclease to the target gene, creating a double-strand break, and allowing the cell's non-homologous end joining (NHEJ) repair mechanism to introduce frameshift mutations that ablate the gene.

Caption: Workflow for generating a PGFAL knockout cell line.

Experimental Protocol: Generating a PGFAL Knockout Cell Line

Objective: To create a stable cell line that does not produce PGF2alpha-1,9-lactone.

Materials:

-

HEK293T cells (or other relevant cell line)

-

Lipofectamine 3000

-

pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (Addgene)

-

Oligonucleotides for sgRNA cloning

-